Product packaging for WP-1034(Cat. No.:)

WP-1034

Cat. No.: B1684629
M. Wt: 321.3 g/mol
InChI Key: RYYNDHCHTCVQJH-KWWJGWKXSA-N
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Description

Contextualization of the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway in Cellular Regulation and Disease

The JAK-STAT pathway is an evolutionarily conserved mechanism that plays a crucial role in various cellular functions. wikipedia.orgfrontiersin.orgbiologists.com It involves three main components: tyrosine kinase-associated receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins. wikipedia.orgdovepress.com Upon ligand binding to its receptor, associated JAK kinases are activated, leading to the phosphorylation of the receptor and STAT proteins. thermofisher.comdovepress.comnih.gov Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene transcription. biologists.comdovepress.comnih.gov

Aberrant activation of the JAK-STAT signaling pathway is frequently observed in human malignancies and contributes to tumor cell survival, proliferation, and immune evasion. dovepress.comnih.gov Oncogenic mutations in JAK and STAT genes have been identified in various cancers, including solid tumors, leukemia, and lymphoma. dovepress.com Dysregulation of this pathway can lead to uncontrolled cell growth and immune evasion in hematologic malignancies such as leukemia, lymphoma, and multiple myeloma. dovepress.com Constitutively activated STATs are involved in aberrant signaling pathways with transforming properties that occur in cancer development. ingentaconnect.com Specifically, aberrant JAK-STAT signaling is linked to the malignant characteristics of cancer cells, such as uncontrolled proliferation, resistance to apoptosis, enhanced invasion and metastasis, and the acquisition of stem-like properties. nih.gov

A wide array of cytokines and growth factors utilize the JAK-STAT pathway to transmit signals and mediate diverse cellular processes. frontiersin.orgthermofisher.comdovepress.comfrontiersin.org Over 60 cytokines and growth factors have been identified as activators within this pathway. dovepress.com These ligands bind to specific cell surface receptors, initiating the activation of associated JAK kinases. sinobiological.comnih.gov Examples of cytokines and growth factors that signal through the JAK-STAT pathway include interleukins (IL-2 to IL-7, IL-10, IL-11, IL-15, IL-17, IL-21, IL-23), interferons (IFNs), growth hormone (GH), epidermal growth factor (EGF), granulocyte-macrophage colony-stimulating factor (GM-CSF), and platelet-derived growth factor (PDGF). thermofisher.comdovepress.com This activation subsequently impacts gene transcription, regulating functions such as immune regulation, cell growth, differentiation, and apoptosis. wikipedia.orgfrontiersin.orgbiologists.com

Origins and Derivation of WP-1034 within the Tyrphostin Chemical Series

This compound is a chemical compound that originated within the tyrphostin series, a class of synthetic molecules known for their tyrosine kinase inhibitory activity. Its development is linked to earlier compounds in this series, particularly AG490.

This compound represents a further development of AG490. researchgate.net AG490, a member of the tyrphostin family, has been predominantly studied as an inhibitor of the JAK-STAT pathway. researchgate.nettocris.com It is a selective inhibitor of EGF receptor tyrosine kinase and also inhibits JAK2 and JAK3. tocris.com The historical development from AG490 highlights the ongoing research efforts to create modified compounds with potentially altered or improved activity profiles targeting the JAK-STAT pathway.

This compound is related to WP1066, another compound in the tyrphostin series. Research has compared the antiproliferative and apoptotic effects of WP1130, WP1066, and WP1034 against various tumors. aacrjournals.org WP1066 is described as a next-generation member of JAK-STAT inhibitors. ashpublications.org WP1066 is an orally bioavailable small molecule inhibitor of STAT3, blocking its intranuclear translocation and suppressing STAT3 signaling. nih.gov While both this compound and WP1066 are recognized as JAK-STAT inhibitors, their specific activity profiles and potencies can differ depending on the cellular context and the specific components of the pathway being investigated. Studies have shown that this compound effectively inhibits proliferation and induces apoptosis in acute myeloid leukemia (AML) cells, mediated through the inhibition of STAT activation. medkoo.comiiarjournals.org

This compound's position relative to WP1130 is notable due to WP1130's identified activity as a deubiquitinase (DUB) inhibitor, a mechanism distinct from direct kinase inhibition. WP1130 is a small molecule derived from a compound with JAK2 kinase inhibitory activity, but it primarily acts by inhibiting DUBs, leading to the accumulation of polyubiquitinated proteins. aacrjournals.orgresearchgate.netapexbt.comcapes.gov.br WP1130 inhibits the deubiquitinase activity of enzymes like USP9x, USP5, USP14, and UCH37. researchgate.netapexbt.com While WP1130 was initially identified as a JAK-STAT pathway inhibitor that reduces STAT activation, its mechanism involves the rapid down-regulation of upstream JAK kinases through DUB inhibition, rather than direct kinase inhibition like AG490. aacrjournals.orgapexbt.com this compound and WP1066 have been described as less active derivatives compared to WP1130 in certain contexts regarding antiproliferative and apoptotic effects. aacrjournals.org This distinction highlights that while these compounds may originate from a similar chemical series and impact the JAK-STAT pathway, they can exert their effects through different molecular mechanisms, with WP1130 demonstrating a role in deubiquitinase-related processes that influence kinase stability and signaling. aacrjournals.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15N3O3 B1684629 WP-1034

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

(E)-2-cyano-3-(4-nitrophenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide

InChI

InChI=1S/C18H15N3O3/c1-13(15-5-3-2-4-6-15)20-18(22)16(12-19)11-14-7-9-17(10-8-14)21(23)24/h2-11,13H,1H3,(H,20,22)/b16-11+/t13-/m1/s1

InChI Key

RYYNDHCHTCVQJH-KWWJGWKXSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WP1034;  WP-1034;  WP 1034

Origin of Product

United States

Investigation of the Molecular Mechanisms of Action of Wp 1034

Modulation of the JAK-STAT Signaling Pathway by WP-1034

The JAK-STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation, playing a fundamental role in cell proliferation, differentiation, and immunity. In many cancers, this pathway is persistently activated, promoting cell growth and survival. This compound intervenes in this pathway by targeting key signaling molecules.

This compound has demonstrated potent inhibitory effects on the activation of STAT3. In a study involving the acute myeloid leukemia (AML) cell line OCIM2, treatment with this compound led to a clear blockage of STAT3 activation nih.gov. The activation of STAT3 is primarily mediated by phosphorylation of a critical tyrosine residue (Y705) nih.gov. This phosphorylation event is a prerequisite for STAT3 dimerization, nuclear translocation, and its subsequent function as a transcription factor nih.govbiorxiv.org. By preventing this crucial phosphorylation step, this compound effectively abrogates the downstream signaling functions of STAT3. Persistent STAT3 activation is a known oncogenic driver in various malignancies, making its inhibition a key therapeutic strategy nih.gov.

Similar to its effect on STAT3, this compound also effectively blocks the activation of STAT5 nih.gov. STAT5, which exists as two highly related proteins (STAT5A and STAT5B), is activated through phosphorylation of specific tyrosine residues (Y694 and Y699, respectively) nih.gov. This activation is critical for the progression of several hematopoietic cancers nih.gov. Investigations using the OCIM2 AML cell line revealed that this compound treatment successfully inhibited STAT5 activation nih.gov. By doing so, this compound disrupts the signaling pathways that rely on STAT5 for promoting leukemic cell proliferation and survival nih.govnih.gov.

This compound is classified as a JAK-STAT inhibitor, indicating that its primary mechanism involves targeting the upstream Janus kinase proteins nih.gov. JAKs are receptor-associated tyrosine kinases that, upon cytokine stimulation, phosphorylate themselves and the cytokine receptors. This action creates docking sites for STAT proteins, which are then also phosphorylated by JAKs, leading to their activation nih.govnih.gov.

The inhibition of STAT3 and STAT5 phosphorylation by this compound is an indirect consequence of its activity on upstream JAK proteins. Small molecule JAK inhibitors typically function by competing with ATP for the binding pocket within the kinase domain of the JAK enzyme nih.gov. By blocking the catalytic activity of JAKs, this compound prevents the phosphorylation of the entire downstream cascade, including the STAT proteins. Therefore, this compound does not directly block the STAT proteins themselves but rather inhibits the upstream kinase responsible for their activation. This upstream intervention effectively shuts down the signaling pathway.

This compound's Influence on Cellular Homeostasis and Fate

By disrupting the critical JAK-STAT signaling pathway, this compound exerts profound effects on the regulation of the cell cycle and the ultimate fate of cancer cells.

Treatment with this compound has been shown to cause cell cycle arrest nih.gov. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. By inhibiting the pro-proliferative signals transmitted by the JAK-STAT pathway, this compound can halt the progression of cells through the division cycle. This effect was observed in studies on the OCIM2 AML cell line, where this compound treatment led to a halt in the cell cycle, thereby inhibiting the proliferation of the leukemic cells nih.gov.

Further analysis of the cell cycle status in cells treated with this compound revealed a significant accumulation of cells in the sub-G0 phase nih.gov. The sub-G0 (or sub-G1) peak in a cell cycle histogram is indicative of a cell population with less DNA content than healthy G0/G1 cells. This fractional DNA content is a well-established marker for DNA fragmentation, which is a characteristic feature of apoptosis, or programmed cell death researchgate.netresearchgate.net. The accumulation of OCIM2 cells in the sub-G0 phase following this compound treatment suggests that the compound's mechanism of action involves the induction of apoptosis nih.govnih.govkoreamed.org. This finding connects the inhibition of the JAK-STAT pathway directly to the triggering of a caspase-dependent apoptotic process, a critical mechanism for eliminating malignant cells nih.gov.

Interactive Table: Summary of this compound Effects on OCIM2 Cells

Molecular Target/ProcessObserved Effect in OCIM2 CellsReference
STAT3 ActivationBlocked nih.gov
STAT5 ActivationBlocked nih.gov
Cell CycleArrest, with accumulation in sub-G0 phase nih.gov
ApoptosisInduced (inferred from sub-G0 arrest and other assays) nih.gov

Mechanisms of Apoptosis Induction by this compound

The induction of apoptosis by this compound is mediated through a caspase-dependent pathway. nih.gov Caspases are a family of protease enzymes that serve as crucial mediators of programmed cell death. nih.gov In their inactive state, they are present as pro-enzymes, and upon receiving an apoptotic signal, they undergo cleavage to become active. nih.gov

Investigations using Western immunoblotting have shown that this compound treatment leads to the cleavage, and therefore activation, of key executioner caspases. nih.govnih.gov Specifically, in OCIM2 AML cells, this compound was found to induce the cleavage of caspase-3. nih.gov Similarly, in testicular cancer cell lines, an upregulation of cleaved caspase-3 and cleaved caspase-7 was observed following treatment with the compound. nih.gov The activation of these executioner caspases is a critical step that commits the cell to apoptosis, as they are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov

Table 1: Effect of this compound on Caspase Activation in Cancer Cell Lines
Cell Line TypeSpecific Caspase ActivatedObserved EffectSource
Acute Myeloid Leukemia (OCIM2)Caspase-3Cleavage of caspase-3 detected. nih.gov
Testicular Cancer (NCCIT and NTERA2)Caspase-3 and Caspase-7Upregulation of cleaved caspase-3 and cleaved caspase-7. nih.gov

A significant event downstream of caspase activation in the apoptotic process induced by this compound is the cleavage of Poly(ADP-ribose) Polymerase (PARP). nih.gov PARP-1 is a nuclear enzyme primarily involved in DNA repair. nih.govnih.gov During caspase-dependent apoptosis, PARP-1 is a key substrate for activated caspase-3 and caspase-7. nih.gov

The cleavage of PARP-1 is considered a hallmark of apoptosis. nih.gov This proteolytic event inactivates PARP-1, thereby preventing DNA repair and conserving cellular energy stores (ATP) that would otherwise be depleted by PARP-1 activity in response to DNA damage. nih.gov The cleavage of PARP-1 by caspases generates two specific fragments: a 24-kDa DNA-binding domain and an 89-kDa catalytic fragment. nih.govnih.gov Research has confirmed that in AML cells, the induction of apoptosis by this compound involves the cleavage of PARP. nih.gov This finding further solidifies the role of the caspase-dependent pathway in the compound's mechanism of action, as PARP cleavage is a direct consequence of the activation of executioner caspases like caspase-3. nih.govnih.gov The 89-kDa fragment, when poly(ADP-ribosyl)ated, can also translocate to the cytoplasm and contribute to apoptosis by promoting the release of apoptosis-inducing factor (AIF). nih.govstjohnslabs.com

Table 2: Role of PARP Cleavage in this compound-Induced Apoptosis
Cell Line TypeProteinObserved EffectSignificanceSource
Acute Myeloid Leukemia (OCIM2)PARPCleavage of PARP detected via Western immunoblotting.Confirms activation of downstream effectors in the caspase-dependent apoptotic pathway. nih.gov

Exploration of this compound's Modulatory Effects on Other Associated Signaling Pathways

Beyond its direct impact on the core apoptotic machinery, the cellular effects of this compound extend to the modulation of other critical signaling pathways that govern cell survival, proliferation, and migration. The interconnectedness of these cellular networks means that inhibition of one pathway can have significant downstream consequences on others. nih.govresearchgate.net

The Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway is a central regulator of numerous cellular processes, including cell growth, survival, and metabolism. semanticscholar.orgnih.gov Aberrant activation of the PI3K pathway is a common event in many cancers, promoting tumor progression and resistance to therapy. nih.govnih.govjohnshopkins.edu

Evidence suggests that this compound can modulate the PI3K/AKT pathway. nih.gov In studies on pancreatic ductal adenocarcinoma (PDAC) cells, this compound was found to inhibit cell migration by suppressing the MET/PI3K/AKT axis. nih.gov This indicates a potential cross-talk where this compound's activity can lead to the downregulation of this key pro-survival pathway. The related compound WP1066, a JAK2 inhibitor, has also been shown to block the downstream PI3K pathway in AML cells. researchgate.net This modulation of the PI3K/AKT pathway represents a significant aspect of this compound's mechanism, as it not only promotes apoptosis but may also inhibit other critical cancer-promoting processes like cell migration. nih.gov

Table 3: Modulatory Effects of this compound on the PI3K Pathway
Cell Line TypeTarget PathwayObserved EffectFunctional OutcomeSource
Pancreatic Ductal Adenocarcinoma (BxPC-3 and MIA PaCa-2)MET/PI3K/AKTSuppression of the signaling axis.Inhibition of cell migration. nih.gov

Preclinical Research Findings of Wp 1034 in Cellular Models

Efficacy of WP-1034 in Acute Myeloid Leukemia (AML) Cellular Systems

Research has demonstrated that this compound exhibits activity against AML cells in in vitro settings. Its effects have been evaluated in both established AML cell lines and primary cell samples obtained from patients.

Suppression of Proliferation in Established AML Cell Lines (e.g., OCIM2, K562)

This compound has been shown to effectively inhibit the proliferation of established AML cell lines, such as OCIM2 and K562. Studies have indicated that this compound suppresses the colony-forming growth of OCIM2 cells in a dose-dependent manner, with concentrations of 4 µM and higher almost completely abolishing cell proliferation. iiarjournals.org Compared to AG490, another JAK-STAT inhibitor, this compound exerted a stronger inhibitory effect on both K562 and OCIM2 cell lines. iiarjournals.org Investigations into the mechanism of action in OCIM2 cells revealed that this compound caused cell cycle arrest in the sub-G0 phase. iiarjournals.orgmedkoo.comnih.gov This cell cycle arrest was observed at 6 hours of incubation with 5 µM this compound, with approximately 23% of cells accumulating in the sub-G0 phase after 16 hours. iiarjournals.org Furthermore, this compound induced apoptosis in OCIM2 cells, a process involving the cleavage of caspase 3 and PARP (poly(ADP-ribose) polymerase). iiarjournals.orgmedkoo.comnih.gov These findings suggest that this compound acts as a potent inhibitor of AML cell proliferation by blocking STAT 3 and 5 activation and inducing caspase-dependent apoptosis. iiarjournals.orgnih.gov

Table 1: Effect of this compound on Proliferation and Cell Cycle in OCIM2 Cells

Cell LineEffect on ProliferationCell Cycle EffectKey Mechanism
OCIM2Dose-dependent inhibition, near complete abolition at ≥4 µMArrest in sub-G0 phaseInhibition of STAT 3 and 5 activation, induction of caspase-dependent apoptosis

Inhibition of Proliferation in Primary AML Patient-Derived Cell Samples

Beyond established cell lines, this compound has also demonstrated the ability to inhibit the proliferation of fresh AML samples obtained from patients. iiarjournals.orgmedkoo.comnih.gov This indicates that the compound's activity extends to primary leukemia cells, which are often more representative of the disease in a clinical setting. Similar to its effects on cell lines, this compound effectively inhibited the proliferation of these primary AML samples. iiarjournals.orgmedkoo.comnih.govamericanchemicalsuppliers.com

Exploration of this compound Activity in Other Proliferative Disorder Research Models

The preclinical investigation of this compound has also extended to other proliferative disorders, including chronic myelogenous leukemia and myeloproliferative disorders, given its mechanism as a JAK-STAT inhibitor.

Anti-proliferative and Pro-apoptotic Effects in Chronic Myelogenous Leukemia (CML) Research Models

Research suggests that this compound, along with other derivatives, exhibits antiproliferative and pro-apoptotic effects in diseases such as chronic myelogenous leukemia. researchgate.net While specific detailed data for this compound in CML cell lines like K562 (a common CML model) were not as extensively highlighted in the search results as for AML, the compound's classification as a JAK-STAT inhibitor and its mentioned activity in CML research models suggest its potential in this area. researchgate.net The JAK-STAT pathway is known to be heavily involved in CML pathogenesis, particularly downstream of the BCR-ABL1 fusion protein. researchgate.netnovapublishers.com

Investigation in Myeloproliferative Disorders Research Models

This compound has also been investigated in research models for myeloproliferative disorders (MPDs). nih.govdntb.gov.ua MPDs are a group of blood cancers characterized by the overproduction of blood cells, often linked to dysregulation of the JAK-STAT pathway, notably through mutations like JAK2 V617F. haematologica.org While detailed cellular data for this compound specifically in MPD cell models were not prominently featured, its identification as a JAK-STAT inhibitor active in MPD research models points to its potential relevance in this context. nih.govdntb.gov.uaashpublications.org

Research on this compound in Glioblastoma Multiforme (GBM) Cellular Models

Structure Activity Relationship Sar and Rational Design of Wp 1034 Analogs

Comprehensive Structure-Activity Relationship (SAR) Analysis of WP-1034 and Related Compounds

SAR analysis of this compound and its related compounds, often within the broader context of tyrphostins and cinnamic acid benzyl (B1604629) amide (CABA) analogs, aims to delineate the specific parts of the molecule responsible for its observed biological effects. This compound itself is described as a novel JAK-STAT inhibitor. patsnap.commedkoo.comnih.gov It is structurally related to AG490, a tyrphostin family member known for inhibiting the JAK-STAT pathway. researchgate.net

Identification of Key Structural Features for JAK-STAT Inhibitory Activity

Studies have indicated that this compound inhibits the activation of STAT3 and STAT5. nih.gov The core structure of this compound, described as (R,E)-2-cyano-3-(4-nitrophenyl)-N-(1-phenylethyl)acrylamide, contains key functional groups believed to contribute to its activity. medkoo.com As a tyrphostin-based compound, the benzylidene malononitrile (B47326) nucleus is a common feature in this class of protein tyrosine kinase inhibitors. gla.ac.uk The cinnamic acid benzyl amide scaffold, from which this compound and other related inhibitors like WP1066, WP1130, WP1359, and WP1193 are derived, has been identified as an attractive scaffold for anticancer drug design due to its inhibition of JAK2/STAT3 and JAK2/STAT5 signaling. researchgate.net

Specific structural features within these scaffolds are critical for their inhibitory activity against JAKs and STATs. While detailed, atom-by-atom SAR specifically for this compound is often discussed in the context of its closely related analogs, the general principles derived from studies on tyrphostins and CABA analogs apply. These studies focus on the impact of substituents on the aromatic rings, modifications to the linker region, and alterations to the Michael acceptor system (the α,β-unsaturated nitrile). The presence and position of electron-withdrawing groups, such as the nitro group in the phenyl ring of this compound, and the nature of the amide or other linker functionalities, are often explored for their influence on potency and target interaction.

Correlation Between Structural Modifications and Modulation of Cellular Responses

Structural modifications to this compound and its analogs have been shown to modulate various cellular responses, including proliferation inhibition, cell cycle arrest, and induction of apoptosis. This compound has been shown to effectively inhibit the proliferation of acute myeloid leukemia (AML) cells, cause cell cycle arrest in the sub-G0 phase, and induce apoptosis involving caspase 3 and PARP cleavage. medkoo.comnih.gov

Analogs with structural variations exhibit differential potencies and effects on STAT phosphorylation. For instance, derivatives of WP1130, which is structurally related to AG490 and this compound, have shown varying degrees of antiproliferative and pro-apoptotic effects. researchgate.net The specific substitutions on the core scaffold can influence the compound's ability to interact with the JAK kinases and STAT proteins, thereby affecting the downstream signaling cascade and ultimately the cellular outcome. Studies on related compounds highlight that even subtle changes in the side chains or aromatic substituents can significantly impact the inhibitory activity and the spectrum of kinases or STATs targeted. nih.gov

Synthetic Strategies for the Derivatization and Scaffold Modification of this compound

The development of this compound analogs with improved pharmacological profiles necessitates effective synthetic strategies for derivatization and scaffold modification. These strategies aim to systematically alter the structure of this compound or its core scaffold to explore the SAR and generate compounds with enhanced properties.

Design and Synthesis of Novel this compound Analogs for Enhanced Potency or Selectivity

The design of novel this compound analogs is guided by SAR data, computational modeling, and the understanding of the JAK-STAT pathway inhibition mechanism. The goal is often to increase potency against specific JAKs or STATs, improve selectivity over other kinases, or enhance pharmacokinetic properties.

Synthetic approaches for creating these analogs typically involve modifying the key regions of the this compound structure: the substituted phenyl ring, the acrylamide (B121943) linker, and the phenylethylamine moiety. Strategies may include:

Substitution on the aromatic rings: Introducing different electron-donating or withdrawing groups, or changing their positions, to alter electronic and steric properties.

Modification of the linker: Varying the amide bond or the chain connecting the aromatic systems.

Alteration of the chiral center: Investigating the effect of different stereoisomers on activity.

Scaffold hopping: Replacing the core acrylamide structure with different but isosteric or isoelectronic systems while maintaining key pharmacophoric features.

The synthesis of targeted libraries of tyrphostin-based compounds, including potential this compound analogs, has been achieved using both traditional solution-phase methods and combinatorial approaches. publish.csiro.au These methods allow for the parallel or rapid synthesis of multiple compounds with systematic structural variations.

Methodological Approaches for Chemical Synthesis of Related Tyrphostin-Based Compounds

The chemical synthesis of this compound and related tyrphostin-based compounds often utilizes reactions that form the characteristic α,β-unsaturated carbonyl or nitrile system. A common methodological approach is the Knoevenagel condensation, which involves the reaction of an activated methylene (B1212753) compound (like a malonate derivative or cyanoacetic acid) with an aldehyde or ketone. gla.ac.uknih.govmdpi.com This reaction is central to forming the benzylidene malononitrile core found in many tyrphostins.

General synthetic procedures for tyrphostins involve dissolving an aromatic aldehyde with a malonate derivative in a suitable solvent, often with a catalyst like piperidine, to induce precipitation of the product. gla.ac.uk Solid-phase synthesis techniques have also been developed to generate large libraries of tyrphostin analogs efficiently. These methods often involve attaching one of the reactants to a solid support and performing sequential reactions, such as reductive amination, acylation, and Knoevenagel condensation, followed by cleavage from the support. nih.govnih.gov Parallel solution-phase synthesis has also been employed for the rapid generation of targeted tyrphostin libraries. publish.csiro.au

Advanced Methodologies Employed in Wp 1034 Research

Cellular and Molecular Biology Techniques

Cellular and molecular biology techniques are fundamental to understanding how WP-1034 affects living cells. These methods provide insights into changes in cell behavior, protein activity, and gene expression.

Quantitative Assessment of Cell Proliferation (e.g., Clonogenic Assays)

Quantitative assessment of cell proliferation is a key method for evaluating the ability of a compound like this compound to inhibit cell growth. Clonogenic assays, also known as colony formation assays, are considered a gold standard for determining the reproductive cell death induced by various agents, including radiation and chemical compounds. nih.govoncotarget.com This assay measures the ability of a single cell to grow into a large colony, thus reflecting the survival and proliferative capacity of the cells after treatment. nih.govresearchgate.net In the context of this compound research, clonogenic assays have been used to demonstrate its effectiveness in inhibiting the proliferation of certain cell types, such as acute myeloid leukemia (AML) blasts. iiarjournals.org For instance, this compound effectively inhibited the proliferation of OCIM2 cells and fresh AML samples. iiarjournals.org

Flow Cytometry for Cell Cycle Progression and Apoptosis Analysis

Flow cytometry is a powerful technique that allows for the rapid and accurate multiparametric measurement of large cell populations. nih.gov It is indispensable in studies of cell proliferation and cell death. nih.gov For analyzing cell cycle progression, flow cytometry can be used to assess cellular DNA content, discriminate between cycling and non-cycling cells, identify mitotic cells, and analyze the expression of cyclins. nih.gov In this compound research, flow cytometry with propidium (B1200493) iodide (PI) staining has been used to analyze cell cycle status. Studies have shown that this compound caused cell cycle arrest in the sub-G0 phase in OCIM2 cells. iiarjournals.orgnih.govpatsnap.com The percentage of cells accumulating in the sub-G0 phase increased over time with this compound treatment. iiarjournals.org

Flow cytometry is also widely applied for the identification of apoptotic cells and discrimination between apoptosis and necrosis. nih.gov Techniques include evaluating changes in cell morphology, the presence of phosphatidylserine (B164497) on the cell surface (e.g., using Annexin V assays), collapse of mitochondrial transmembrane potential, DNA fragmentation (e.g., using TUNEL assay), and evidence of caspase activation. nih.gov Annexin V assays, analyzed by flow cytometry, have been used to demonstrate that this compound induces apoptosis in a dose-dependent manner in OCIM2 cells. iiarjournals.org The percentage of cells undergoing apoptotic cell death increased significantly with increasing concentrations of this compound. iiarjournals.org The TUNEL assay has also been employed to detect apoptotic cells induced by this compound. iiarjournals.org

Table 1: Effect of this compound on OCIM2 Cells

MethodObservation
Clonogenic AssayInhibited cell proliferation. iiarjournals.org
Flow Cytometry (Cell Cycle)Caused cell cycle arrest in sub-G0 phase. iiarjournals.orgnih.govpatsnap.com
Flow Cytometry (Apoptosis)Induced dose-dependent apoptosis. iiarjournals.org

Western Immunoblotting for Protein Expression, Phosphorylation Status, and Proteolytic Cleavage (e.g., STATs, Caspase 3, PARP)

Western immunoblotting, also known as Western blot, is a standard technique used to detect specific proteins in a sample of tissue homogenate or extract. It is widely used to analyze protein expression levels, phosphorylation status, and proteolytic cleavage. In the context of this compound, which is investigated as a JAK-STAT inhibitor, Western blotting is crucial for examining the phosphorylation status of STAT proteins, particularly STAT3 and STAT5. iiarjournals.orgnih.gov Studies have shown that this compound blocked the activation (phosphorylation) of STAT3 and STAT5 in OCIM2 cells in a time- and dose-dependent manner. iiarjournals.org

Western blotting is also used to detect key proteins involved in apoptosis, such as caspase-3 and PARP (poly(ADP-ribose) polymerase). iiarjournals.orgnih.govaacrjournals.orguq.edu.auamazonaws.com Caspase-3 is a downstream executioner caspase, and its cleavage from a proenzyme form indicates activation of the apoptotic pathway. iiarjournals.org PARP is a DNA repair enzyme that is cleaved by activated caspases during apoptosis. iiarjournals.orgaacrjournals.org Research using Western blotting has demonstrated that this compound induced dose-dependent caspase-3 cleavage and increased levels of cleaved PARP in OCIM2 cells, confirming the induction of caspase-dependent apoptosis. iiarjournals.orgaacrjournals.org

Table 2: Western Blotting Findings with this compound in OCIM2 Cells

ProteinObservation
Phospho-STAT3Down-regulated in a time- and dose-dependent manner. iiarjournals.org
Phospho-STAT5Down-regulated in a time- and dose-dependent manner. iiarjournals.org
Procaspase 3Decreased with increasing this compound concentration. iiarjournals.org
Cleaved Caspase 3Increased in a dose-dependent manner. iiarjournals.orgaacrjournals.org
Uncleaved PARPDecreased with increasing this compound concentration. iiarjournals.org
Cleaved PARPIncreased in a dose-dependent manner. iiarjournals.orgaacrjournals.org

Gene Expression Profiling to Elucidate Transcriptional Responses

Gene expression profiling techniques, such as microarrays or RNA sequencing, allow for the simultaneous measurement of the expression levels of thousands of genes in a cell or tissue sample. This provides a comprehensive view of the transcriptional changes that occur in response to a treatment like this compound. ahajournals.orgnih.govnanostring.com By analyzing gene expression profiles, researchers can identify pathways and biological processes that are affected by the compound. While specific detailed gene expression profiling data for this compound were not extensively found in the provided search results, this methodology is a standard approach in drug research to understand the broader cellular impact of a compound beyond its direct targets. It can reveal how this compound influences the transcription of genes involved in cell proliferation, apoptosis, signaling pathways, and other cellular functions, providing a more complete picture of its biological effects.

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling play an increasingly important role in drug discovery and development. These methods use computational approaches to predict the behavior of molecules and their interactions with biological targets, reducing the need for some experimental procedures and guiding further research.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking simulations are a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as this compound, when it binds to a macromolecular target, such as a protein (e.g., STAT3). researchgate.netscielo.sa.crnih.govdatadryad.org These simulations estimate the binding affinity between the ligand and the target, providing insights into the potential strength and nature of their interaction. scielo.sa.cr Molecular docking can help identify potential binding sites on the target protein and the key amino acid residues involved in the interaction. datadryad.orgresearcherslinks.com This information is valuable for understanding the mechanism of action of a compound and for designing modified compounds with improved binding properties. While direct molecular docking data specifically for this compound were not detailed in the provided search results, this methodology is commonly applied in the study of inhibitors targeting proteins like STAT3 to predict how the inhibitor binds to the protein's active site or other relevant domains. researchgate.netresearcherslinks.com Software like AutoDock Vina is frequently used for these simulations. researchgate.netscielo.sa.crnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of chemical compounds and their biological activities. nih.govnih.gov The fundamental principle behind QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.gov By analyzing a series of compounds with known structures and activities, QSAR models can be developed to predict the activity of new or untested compounds based on their molecular descriptors. nih.govnih.gov

This methodology typically involves calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as electronic, steric, and topological properties. nih.gov Statistical methods, including regression analysis and machine learning techniques, are then employed to build predictive models that relate these descriptors to the observed biological activity. nih.govnih.gov

In the context of compounds like this compound, which are being investigated for their inhibitory effects on biological pathways, QSAR modeling could potentially be used to:

Identify the key structural features responsible for the observed JAK-STAT inhibitory activity.

Predict the activity of novel derivatives or analogs of this compound before their synthesis and experimental testing, thereby guiding the design of more potent or selective compounds.

Assess potential off-target activities based on structural similarities to compounds with known interactions with other biological targets.

While the specific QSAR studies on this compound with detailed findings and data tables were not found, the application of this methodology is a standard practice in drug discovery and optimization, and it is plausible that such studies could be or have been undertaken for this compound or related compounds.

Dynamics Simulations to Understand Compound-Protein Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, such as the interaction between a small molecule like this compound and its target protein, such as components of the JAK-STAT pathway. nih.govrsc.org These simulations provide insights into the dynamic nature of biological molecules and the processes of molecular recognition and binding at an atomic level. nih.govrsc.org

MD simulations involve solving Newton's laws of motion for each atom in the system over a period of time, typically ranging from nanoseconds to microseconds or even longer. nih.govacs.org This allows researchers to observe conformational changes in the protein and the compound, explore different binding poses, and estimate the stability and strength of the compound-protein complex. nih.govrsc.org

Key aspects that can be investigated using dynamics simulations include:

Binding Pathway and Mechanism: Simulating the process by which this compound approaches and binds to its target protein can reveal the step-by-step molecular events involved. nih.gov

Conformational Changes: MD simulations can capture how the binding of this compound affects the conformation of the target protein and vice versa. nih.govrsc.org

Interaction Hotspots: Identifying the specific amino acid residues in the protein that are crucial for interacting with this compound can guide the design of modified compounds with improved binding affinity or specificity.

Binding Free Energy Calculations: Advanced simulation techniques can be used to estimate the binding free energy, which quantifies the thermodynamic stability of the compound-protein complex. acs.org

Although specific MD simulation studies detailing the interaction of this compound with its biological targets were not found in the provided search results, this methodology is widely applied in the study of protein-ligand interactions and is essential for gaining a deeper understanding of the molecular basis of a compound's activity. nih.govrsc.org

Future Directions and Broader Research Implications of Wp 1034

WP-1034 as a Mechanistic Probe for JAK-STAT Pathway Biology

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade involved in various cellular processes, including proliferation, differentiation, apoptosis, and immune response. acdbio.commdpi.com Dysregulation of this pathway is implicated in a wide range of cancers and other diseases. acdbio.commdpi.com this compound's ability to effectively inhibit STAT3 and STAT5 activation positions it as a valuable mechanistic probe for dissecting the intricacies of JAK-STAT signaling. researchgate.netnih.goviiarjournals.org

By utilizing this compound in research, scientists can investigate the specific roles of STAT3 and STAT5 in different cellular contexts and disease models. This includes exploring their involvement in cytokine-induced proliferation, cell cycle progression, and the evasion of apoptosis. researchgate.netnih.goviiarjournals.org Studies using this compound can help delineate the downstream effects of inhibiting these particular STAT proteins, providing insights into the signaling networks they influence. For instance, research has shown that this compound blocks STAT3 and 5 activation in AML cells, leading to cell cycle arrest and apoptosis. researchgate.netnih.goviiarjournals.org This demonstrates its utility in studying the direct consequences of STAT3/5 inhibition on cancer cell behavior. Further research could utilize this compound to explore the interplay between STAT3/5 and other signaling pathways, potentially uncovering compensatory mechanisms or synergistic interactions that could inform therapeutic strategies.

Discovery and Development of Next-Generation Targeted Agents Based on the this compound Scaffold

This compound is structurally related to AG490, a member of the tyrphostin family of tyrosine kinase inhibitors that has been studied as a JAK-STAT pathway inhibitor. researchgate.net The structure of this compound, described as [(E)-N-(3-bromo-4-hydroxyphenyl)-2-cyano-3-(3,4-dihydroxyphenyl) acrylamide], represents a further development of the AG490 structure. researchgate.net This structural relationship suggests the potential for using the this compound scaffold as a basis for designing and synthesizing next-generation targeted agents with potentially improved potency, selectivity, or pharmacokinetic properties.

The development of targeted therapies has significantly impacted cancer treatment, focusing on inhibiting specific molecules involved in tumor growth and survival. nih.govmdpi.com Kinase inhibitors, in particular, are a prominent class of targeted agents. nih.govnih.gov The this compound scaffold, with its demonstrated activity against STAT3 and STAT5, could be modified to create novel compounds that more potently or selectively target these or other related signaling molecules. researchgate.netnih.gov Medicinal chemistry efforts could explore variations in the functional groups and substitutions on the acrylamide (B121943) and phenyl rings of this compound to optimize its interaction with target proteins and minimize off-target effects. This approach has been successful in the development of other kinase inhibitors, where minor structural modifications have led to compounds with altered target profiles and improved therapeutic indices. nih.govacs.org The goal would be to develop compounds that retain the desirable anti-proliferative and proapoptotic activities of this compound while potentially overcoming limitations such as solubility, metabolic stability, or potential off-target interactions.

Investigation of Combination Research Strategies Involving this compound in Preclinical Models

Combination therapy is a widely used strategy in cancer treatment to enhance efficacy, overcome resistance, and reduce toxicity. nih.govharvard.edu Investigating combination research strategies involving this compound in preclinical models is a crucial area of future research. Given this compound's mechanism of inhibiting STAT3 and STAT5, combining it with agents that target other complementary or synergistic pathways could lead to enhanced anti-tumor effects. researchgate.netnih.gov

Preclinical studies utilizing cell lines and animal models can evaluate the potential synergistic effects of this compound in combination with other therapeutic agents. nih.govnih.gov Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. blueironip.comfrontiersin.org Potential combination partners could include other targeted therapies, such as inhibitors of other kinases or signaling pathways known to interact with or compensate for JAK-STAT signaling, or conventional chemotherapeutic agents. nih.govnih.gov For example, combining this compound with inhibitors of pathways like PI3K/AKT or MAPK, which can also contribute to cell proliferation and survival, might yield synergistic anti-tumor activity. mdpi.com Preclinical research can assess the efficacy of these combinations in inhibiting tumor growth, inducing apoptosis, and preventing metastasis in relevant disease models, such as AML xenografts. nih.govnih.gov Advanced modeling approaches can be employed to characterize and quantify the anticancer effects of combination therapies and assess for synergistic interactions. nih.govnih.gov

Exploration of Novel Molecular Targets or Off-Target Effects of this compound

While this compound has been characterized as a JAK-STAT inhibitor, particularly targeting STAT3 and STAT5, further research is needed to comprehensively explore its potential interactions with novel molecular targets or off-target effects. researchgate.netnih.goviiarjournals.org Small molecule drugs can interact with unintended biological targets, which can have implications for both efficacy and potential side effects. aacrjournals.orgfrontiersin.orgicr.ac.uk

Advanced proteomic and biochemical techniques can be employed to identify other proteins that this compound may bind to or modulate. This could involve affinity purification coupled with mass spectrometry or other unbiased screening approaches. researchgate.netmuni.cz Computational approaches can also predict potential off-target interactions based on the chemical structure of this compound. frontiersin.org Identifying novel targets or off-target effects is important for several reasons:

Understanding complete mechanism of action: this compound's observed biological effects might be due to a combination of on-target and off-target interactions. icr.ac.uk

Identifying potential new indications: If this compound interacts with targets involved in other diseases, it could be explored for repurposing. frontiersin.org

Predicting and mitigating potential toxicities: Understanding off-target binding can help explain observed side effects and inform strategies to mitigate them. frontiersin.orgicr.ac.uk

Designing more selective agents: Knowledge of off-target interactions can guide the rational design of next-generation compounds with improved selectivity profiles. aacrjournals.org

Research into the interactome of this compound could uncover previously unknown binding partners or signaling pathways that are modulated by this compound. This could lead to a more complete understanding of its biological activity and inform future research directions.

Development of Advanced In Vitro and Ex Vivo Research Models for this compound Studies

The development and utilization of advanced in vitro and ex vivo research models are crucial for further comprehensive studies of this compound. While initial studies have utilized conventional cancer cell lines, more complex models can better recapitulate the tumor microenvironment and patient-specific characteristics. researchgate.netnih.gov

Organoid models, which are three-dimensional miniature organs derived from stem cells or primary tissues, are increasingly being used in biomedical research to model diseases and test drug responses. uni-wuerzburg.depediatricsnationwide.orgfacellitate.comucl.ac.uk Developing organoid models from patient-derived AML blasts or other relevant cancer types could provide a more physiologically relevant platform to study this compound's efficacy, mechanisms of action, and potential for combination therapies in a personalized manner. facellitate.comucl.ac.uk These models can maintain key characteristics of the original tumors, including cellular heterogeneity and aspects of the tumor microenvironment, which are often lost in conventional 2D cell cultures. facellitate.comucl.ac.uk

Ex vivo models using patient-derived samples, such as primary AML cells, also offer valuable insights into the direct effects of this compound on patient-specific disease. researchgate.netnih.gov Further development and standardization of these advanced models can enhance the predictive power of preclinical research, facilitating the translation of findings from the laboratory to potential clinical applications. ucl.ac.uk These models can be used to study this compound's effects on various aspects of cancer biology, including proliferation, apoptosis, differentiation, and interaction with immune cells, in a context that more closely mimics the in vivo situation.

Q & A

Q. What is the primary mechanism of action of WP-1034 in AML treatment, and how is it experimentally validated?

this compound inhibits the Jak-Stat signaling pathway, inducing apoptosis in AML blasts through caspase-3 activation and PARP cleavage. Experimental validation involves:

  • Proliferation assays : Dose-dependent inhibition of OCIM2 cell growth (IC50 values reported in fresh AML samples) .
  • Cell cycle analysis : Flow cytometry confirming sub-G0 phase arrest in treated cells .
  • Apoptosis markers : Western blot detection of cleaved caspase-3 and PARP .

Q. Which experimental models are most suitable for preliminary evaluation of this compound efficacy?

  • In vitro models : OCIM2 cell lines (human AML-derived) for baseline cytotoxicity and mechanistic studies .
  • Ex vivo models : Primary AML patient samples to assess heterogeneity in drug response .
  • Methodological considerations : Use standardized protocols for cell culture (e.g., RPMI-1640 medium, 10% FBS) and replicate experiments across 3+ biological replicates to ensure statistical power .

Q. What are the key methodological steps to confirm this compound's specificity for Jak-Stat signaling?

  • Pathway inhibition assays : Measure phospho-STAT3 levels via ELISA or immunoblotting post-treatment .
  • Off-target screening : Use kinase profiling panels to rule out activity against unrelated pathways (e.g., MAPK, PI3K) .
  • Rescue experiments : Co-treatment with STAT3 agonists (e.g., IL-6) to test reversibility of effects .

Advanced Research Questions

Q. How can researchers address contradictions in this compound efficacy across AML subtypes?

  • Comparative genomic analysis : Stratify patient-derived samples by mutational profiles (e.g., FLT3-ITD, NPM1) to identify subtype-specific responses .
  • Dose-response optimization : Use gradient concentrations (e.g., 0.1–10 µM) to establish therapeutic windows in resistant subtypes .
  • Validation in PDX models : Test efficacy in patient-derived xenografts with controlled microenvironmental variables .

Q. What experimental designs are recommended to optimize this compound combination therapies?

  • Synergy screens : Pair this compound with standard chemotherapies (e.g., cytarabine) or targeted agents (e.g., FLT3 inhibitors) using Chou-Talalay analysis .
  • Sequential dosing : Evaluate timing effects (e.g., pre-treatment with this compound to sensitize cells) .
  • Resistance monitoring : Perform longitudinal RNA-seq to track adaptive pathway activation (e.g., ERK or mTOR) .

Q. How can researchers ensure reproducibility in this compound apoptosis assays?

  • Standardized protocols : Adopt consensus guidelines for caspase-3 activity assays (e.g., fluorometric substrates) .
  • Data transparency : Publish raw flow cytometry files and apoptosis quantification methods in open-access repositories .
  • Cross-lab validation : Collaborate with independent labs to verify findings using shared AML cell banks .

Q. What methodologies are effective for identifying biomarkers of this compound resistance?

  • CRISPR-Cas9 screens : Genome-wide knockout libraries to pinpoint genes conferring resistance .
  • Proteomic profiling : Mass spectrometry to compare protein expression in responsive vs. resistant cells .
  • Clinical correlation : Retrospective analysis of AML patient databases (e.g., TCGA) for STAT3 pathway mutations linked to poor outcomes .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound-induced cell cycle arrest?

  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell cycle synchronization techniques) .
  • Single-cell RNA-seq : Resolve heterogeneity in cell cycle responses within AML populations .
  • Statistical rigor : Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes and report effect sizes .

Q. What frameworks support ethical and rigorous reporting of this compound preclinical data?

  • ARRIVE guidelines : Document animal study details (e.g., sample size, randomization) .
  • Negative data inclusion : Report all experimental outcomes, including null results, to avoid publication bias .
  • Conflict of interest disclosure : Declare funding sources (e.g., industry partnerships) in all communications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.